

Lincomycin-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: *Lincomycin-d3*

Cat. No.: *B15143663*

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An In-depth Technical Guide to **Lincomycin-d3**: Properties, Mechanism of Action, and Analytical Applications

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Lincomycin-d3**, a deuterated analog of the lincosamide antibiotic Lincomycin. This document details its chemical properties, mechanism of action, and its critical role as an internal standard in analytical methodologies.

Core Properties of Lincomycin-d3

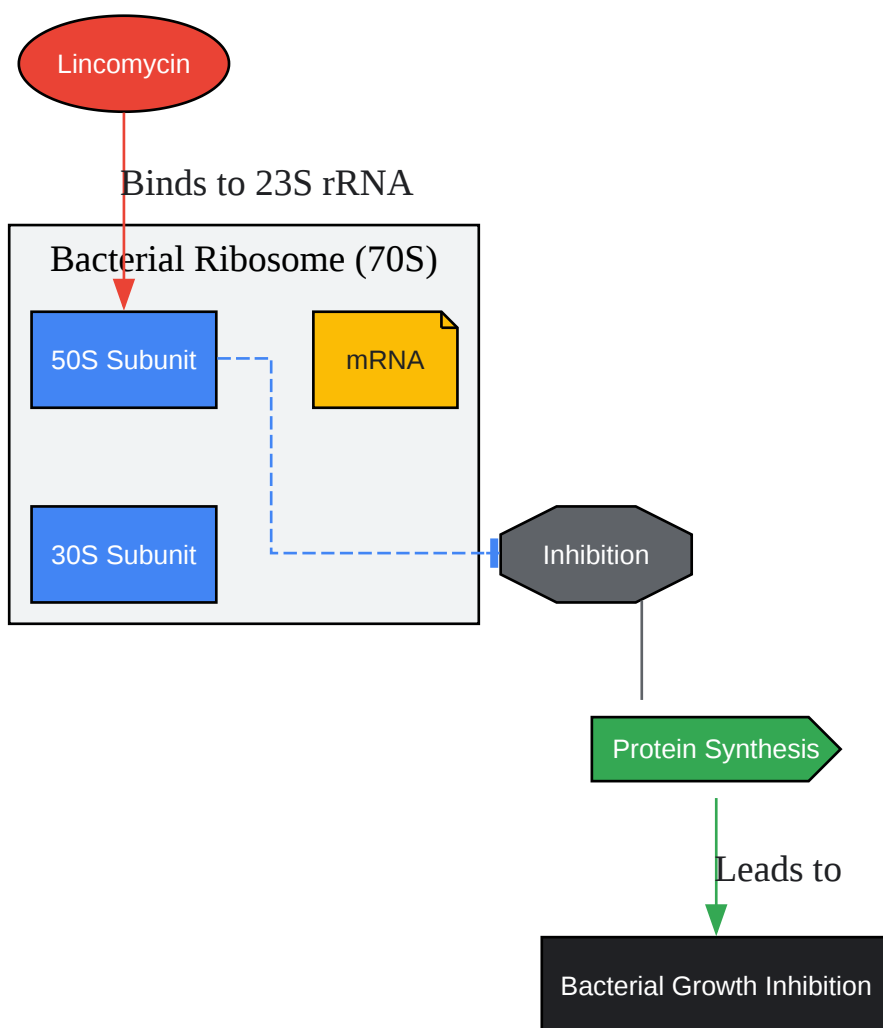
Lincomycin-d3 is primarily utilized in research and analytical settings to ensure accuracy and precision in the quantification of Lincomycin in biological matrices.^[1] Its physical and chemical properties are summarized below.

Property	Value
CAS Number	154-21-2 (unlabeled)
Molecular Weight	409.56 g/mol [2][3]
Molecular Formula	C ₁₈ H ₃₁ D ₃ N ₂ O ₆ S[2][3]
Synonyms	(2S-trans)-Methyl 6,8-Dideoxy-6-[[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside, Lincocin-d3, Lincogap-d3, NSC 70731-d3, U 10149a-d3[3]
Purity	≥95%[2][4]
Solubility	Soluble in chloroform, methanol, and water.[4]
Appearance	White to off-white solid.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, the non-deuterated parent compound, functions by inhibiting bacterial protein synthesis.[2][5] This mechanism is central to its antibiotic activity and is achieved through specific binding to the bacterial ribosome.

Lincomycin targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][4][6][7] By binding to the 23S ribosomal RNA within the 50S subunit, Lincomycin interferes with the peptidyl transferase center.[3][5] This action blocks the elongation of the polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.[3] While primarily bacteriostatic, this inhibition can lead to bacterial cell death.[3][6]



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Lincomycin's inhibitory effect on bacterial protein synthesis.

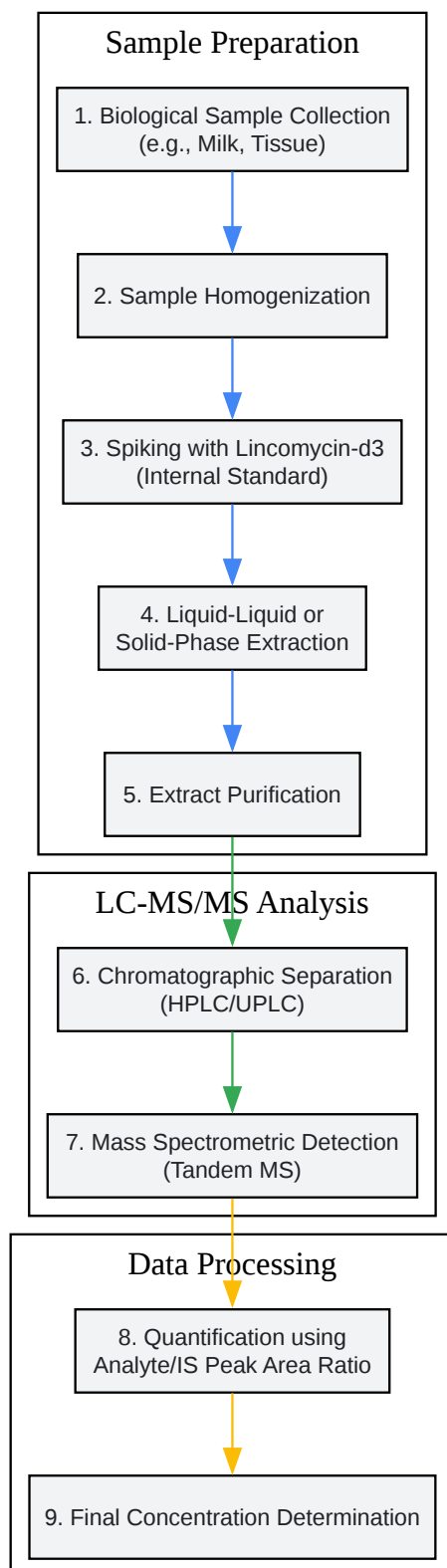
Analytical Applications and Experimental Protocols

Lincomycin-d3 is instrumental as an internal standard for the quantification of Lincomycin in various biological samples, such as milk, honey, and animal tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][8][9][10]} The use of a stable isotope-labeled internal standard like **Lincomycin-d3** is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

[1]

General Experimental Workflow for Lincomycin Quantification

The following diagram outlines a typical workflow for the analysis of Lincomycin in biological samples using **Lincomycin-d3** as an internal standard.



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Workflow for Lincomycin analysis using an internal standard.

Detailed Methodologies

1. Sample Preparation and Extraction:

- Objective: To extract Lincomycin and **Lincomycin-d3** from the sample matrix and remove interfering substances.
- Protocol Example (Milk Sample):
 - A known volume of the milk sample is taken.
 - A precise amount of **Lincomycin-d3** internal standard solution is added.
 - Proteins are precipitated and removed, often using an acidic solution or organic solvent like acetonitrile.[11]
 - The supernatant is collected and may be further purified using solid-phase extraction (SPE) with a suitable sorbent.[9][11]
 - The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Objective: To separate Lincomycin and **Lincomycin-d3** from other components in the extract and to detect and quantify them with high specificity and sensitivity.
- Typical Conditions:
 - Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used.[9][10]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[9]
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[9][10]

- Mass Spectrometry: Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lincomycin and **Lincomycin-d3** are monitored for quantification and confirmation.[9][10]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Lincomycin	407.2	126.1, 359.2
Lincomycin-d3	410.2	126.1, 362.2

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

3. Quantification:

- Principle: The concentration of Lincomycin in the original sample is determined by comparing the peak area ratio of the analyte (Lincomycin) to the internal standard (**Lincomycin-d3**) against a calibration curve prepared with known concentrations of Lincomycin and a constant concentration of **Lincomycin-d3**.

This technical guide provides foundational information for researchers working with **Lincomycin-d3**. For specific applications, further optimization of experimental protocols is recommended.

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